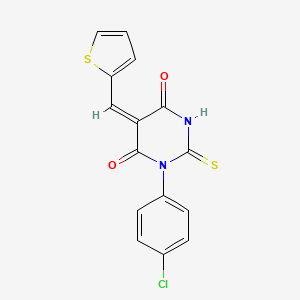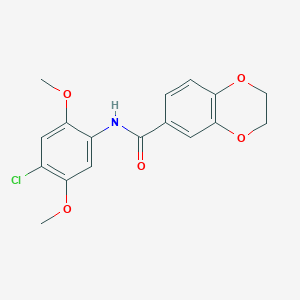![molecular formula C14H22ClN3O2S B5719382 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that has shown potential in treating various inflammatory diseases. TAK-715 is a potent inhibitor of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the inflammatory response.
作用機序
4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is a selective inhibitor of the p38 MAP kinase, which is a key regulator of the inflammatory response. The p38 MAP kinase pathway is activated in response to various stress stimuli such as cytokines, UV radiation, and oxidative stress. Activation of the p38 MAP kinase pathway leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the inflammatory response. 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide inhibits the p38 MAP kinase pathway by binding to the ATP-binding site of the kinase, thereby preventing its activation.
Biochemical and Physiological Effects:
4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to have potent anti-inflammatory effects in vitro and in vivo. In vitro studies have demonstrated that 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. In vivo studies have also shown that 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide reduces inflammation and pain in animal models of arthritis and asthma. 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells in vitro.
実験室実験の利点と制限
One of the advantages of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is its potency and selectivity for the p38 MAP kinase pathway. 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to be more potent than other p38 MAP kinase inhibitors such as SB203580 and SB202190. However, 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has some limitations for lab experiments. 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is not very soluble in water, which can make it difficult to prepare solutions for in vitro experiments. 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One direction is to investigate the potential of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in treating other inflammatory diseases such as inflammatory bowel disease and psoriasis. Another direction is to study the effects of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide on the immune system, as p38 MAP kinase plays a crucial role in immune cell function. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, which could improve its therapeutic potential.
合成法
The synthesis of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine. The reaction is carried out in the presence of a base such as triethylamine and a polar solvent like dichloromethane or tetrahydrofuran. After the reaction, the product is purified by column chromatography to obtain pure 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide.
科学的研究の応用
4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been extensively studied for its potential in treating various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma. In vitro studies have shown that 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. In vivo studies have also demonstrated the effectiveness of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in reducing inflammation and pain in animal models of arthritis and asthma.
特性
IUPAC Name |
4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2S/c1-17-9-11-18(12-10-17)8-2-7-16-21(19,20)14-5-3-13(15)4-6-14/h3-6,16H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUMKJZSUQOIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)

![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)

![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)